molecular formula C9H10N2O4S B1586658 N-Cyclopropyl 3-nitrobenzenesulfonamide CAS No. 401589-92-2

N-Cyclopropyl 3-nitrobenzenesulfonamide

Cat. No.: B1586658
CAS No.: 401589-92-2
M. Wt: 242.25 g/mol
InChI Key: MHHCAIGIVXSRPA-UHFFFAOYSA-N
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Description

N-Cyclopropyl 3-nitrobenzenesulfonamide is an organic compound with the molecular formula C9H10N2O4S. It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of a 3-nitrobenzenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclopropyl 3-nitrobenzenesulfonamide can be synthesized through the reaction of 3-nitrobenzenesulfonyl chloride with cyclopropylamine. The reaction is typically carried out in an inert atmosphere using tetrahydrofuran (THF) as the solvent. The reaction mixture is stirred at ambient temperature for about 30 minutes, followed by acidification with hydrochloric acid and extraction with ethyl acetate. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl 3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclopropyl 3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Cyclopropyl 3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide moiety can also interact with enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl 4-nitrobenzenesulfonamide
  • N-Cyclopropyl 2-nitrobenzenesulfonamide
  • N-Cyclopropyl 3-chlorobenzenesulfonamide

Uniqueness

N-Cyclopropyl 3-nitrobenzenesulfonamide is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different biological and chemical properties compared to its isomers and analogs .

Properties

IUPAC Name

N-cyclopropyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c12-11(13)8-2-1-3-9(6-8)16(14,15)10-7-4-5-7/h1-3,6-7,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHCAIGIVXSRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388019
Record name N-CYCLOPROPYL 3-NITROBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401589-92-2
Record name N-CYCLOPROPYL 3-NITROBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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